3-Hydroxyoctanoic acid

Catalog No.
S1538633
CAS No.
88930-08-9
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyoctanoic acid

CAS Number

88930-08-9

Product Name

3-Hydroxyoctanoic acid

IUPAC Name

3-hydroxyoctanoic acid

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

NDPLAKGOSZHTPH-UHFFFAOYSA-N

SMILES

CCCCCC(CC(=O)O)O

Synonyms

3-hydroxyoctanoate, 3-hydroxyoctanoic acid, 3-hydroxyoctanoic acid, (S)-, 3-hydroxyoctanoic acid, (S)-isomer

Canonical SMILES

CCCCCC(CC(=O)O)O

Biomarker for Metabolic Disorders:

3-HOA can act as a potential biomarker for primary defects in beta-hydroxy fatty acid metabolism. These are inherited disorders where the body struggles to break down certain fatty acids, leading to health complications. Elevated levels of 3-HOA in blood or urine may indicate a potential issue with this metabolic pathway [].

Building Block for Biodegradable Polymers:

The R-enantiomer of 3-HOA serves as a building block for poly(3-hydroxyoctanoic acid) (PHO), a biopolymer produced by some bacterial species []. PHO is gaining interest as a biodegradable and biocompatible material with potential applications in medical devices, tissue engineering, and various environmental sustainability efforts [, ].

Antimicrobial and Antifungal Properties:

Studies suggest that 3-HOA and its derivatives exhibit antimicrobial and antifungal activity against various pathogens. This opens avenues for exploring the development of novel antimicrobials with potential applications in healthcare and agriculture [].

Regulation of Lipid Metabolism:

Recent research identified a G protein-coupled receptor (GPR109B) as a potential target for 3-HOA. This receptor plays a role in regulating lipolysis, the breakdown of fats for energy production. Understanding how 3-HOA interacts with GPR109B could contribute to the development of new strategies for managing fat metabolism and related health conditions [].

3-Hydroxyoctanoic acid, also known as (3S)-3-hydroxyoctanoic acid, is an eight-carbon beta-hydroxy fatty acid with the chemical formula C₈H₁₆O₃ and a molecular weight of approximately 160.21 g/mol. It is a naturally occurring compound found in various biological systems, including humans, where it serves as a metabolite of medium-chain fatty acid oxidation. This compound plays a significant role in metabolic pathways and is recognized as an endogenous agonist of the hydroxycarboxylic acid receptor 3, which is involved in various physiological processes .

Typical of hydroxylated fatty acids. These reactions include:

  • Esterification: The formation of esters with alcohols, which can be used to synthesize various derivatives for pharmaceutical applications.
  • Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
  • Reduction: The carboxylic acid group can be reduced to form alcohols.

These reactions are crucial for modifying the compound for specific applications in biochemistry and pharmacology .

3-Hydroxyoctanoic acid exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of 3-hydroxyoctanoic acid possess antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Microsporum gypseum.
  • Quorum Sensing Inhibition: It has been demonstrated that this compound can inhibit quorum sensing-regulated pyocyanin production in Pseudomonas aeruginosa, an opportunistic pathogen, indicating potential therapeutic applications in managing bacterial infections .
  • Cell Proliferation Effects: While some derivatives have shown antiproliferative effects on mammalian cell lines, 3-hydroxyoctanoic acid itself does not significantly inhibit cell proliferation at tested concentrations .

The synthesis of 3-hydroxyoctanoic acid can be achieved through various methods:

  • Biological Synthesis: It can be produced by microbial fermentation processes, particularly using bacteria like Pseudomonas putida, which can convert substrates such as glucose or fatty acids into polyhydroxyalkanoates that include 3-hydroxyoctanoic acid.
  • Chemical Synthesis: Chemical methods typically involve hydroxylation reactions of octanoic acid or its derivatives. These methods often require specific catalysts and conditions to ensure high yields and purity of the product .

3-Hydroxyoctanoic acid has several applications across different fields:

  • Biomedical Research: As a building block for synthesizing pharmaceuticals and bioactive compounds.
  • Biopolymers: It is utilized in the production of polyhydroxyalkanoates, which are biodegradable plastics with applications in packaging and medical devices.
  • Nutraceuticals: Its role in metabolism makes it a candidate for dietary supplements aimed at enhancing metabolic health .

Research has focused on the interactions of 3-hydroxyoctanoic acid with various biological systems:

  • Receptor Binding: It acts as an agonist for the hydroxycarboxylic acid receptor 3, influencing metabolic pathways related to energy homeostasis.
  • Antimicrobial Mechanisms: Studies have investigated how its derivatives interact with bacterial cell membranes and inhibit growth through mechanisms such as disrupting quorum sensing and biofilm formation .

Several compounds share structural similarities with 3-hydroxyoctanoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Octanoic AcidSaturated fatty acidSimple structure without hydroxyl group
2-Hydroxyoctanoic AcidHydroxyl group at the second carbonDifferent position of hydroxyl group affects reactivity
4-Hydroxybutyric AcidShorter chain lengthKnown for its neuroprotective effects
Caprylic AcidSaturated fatty acidCommonly used in food and cosmetic industries

The uniqueness of 3-hydroxyoctanoic acid lies in its specific hydroxyl positioning at the third carbon, which influences its biological activity and potential therapeutic applications compared to other similar compounds .

Physical Description

Solid

XLogP3

1.4

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical liquid

Other CAS

14292-27-4

Wikipedia

3-hydroxyoctanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15
1. M. Dhar et al. “Omega oxidation of 3-hydroxy fatty acids by the human CYP4F gene subfamily enzyme CYP4F11” Journal of Lipid Research, vol. 49,pp. 612-624, 20082. P. Jones et al. “Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-Fatty Acids andIts Utility for the Study of Disorders of Mitochondrial Fatty Acid beta-Oxidation” Clinical Chemistry, vol. 46, pp. 149-155, 20003. P. Jones et al. “Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoAdehydrogenase: a useful diagnostic aid” Clinical Chemistry, vol. 47(7) pp. 1190-1194, 20014. J. Gangoiti et al. “Production of Chiral (R)-3-Hydroxyoctanoic Acid Monomers, Catalyzed by Pseudomonas fluorescens GK13 Poly(3-HydroxyoctanoicAcid) Depolymerase” Applied and Environmental Microbiology, vol. 76 pp. 3554-3560, 20105. K. Ahmed et al. “Deorphanization of GPR109B as a Receptor for the beta-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation ofLipolysis” J. Biol. Chem., vol. 284 pp. 21928-21933, 2009

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